molecular formula C19H27Cl2N3O3 B13843107 Bendamustine 3-Hydroxyprop-2-yl Ester

Bendamustine 3-Hydroxyprop-2-yl Ester

货号: B13843107
分子量: 416.3 g/mol
InChI 键: GLUFCJDGCAYLDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Bendamustine 3-Hydroxyprop-2-yl Ester involves esterification of Bendamustine with 3-hydroxyprop-2-yl alcohol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure high yield and purity. Industrial production methods focus on optimizing reaction conditions to achieve a purity of ≥99%, making the process economical and viable for large-scale production .

化学反应分析

Bendamustine 3-Hydroxyprop-2-yl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

科学研究应用

Enhanced Cytotoxicity

Research indicates that bendamustine esters exhibit significantly increased cytotoxic effects compared to the parent compound. In comparative studies, certain esters demonstrated up to 100 times greater effectiveness in inducing apoptosis in cancer cells. This heightened potency is attributed to their ability to accumulate more effectively within tumor cells and inhibit transport processes mediated by organic cation transporters .

Table 1: Comparative Cytotoxicity of Bendamustine and Its Esters

CompoundCytotoxicity (relative effectiveness)Mechanism of Action
Bendamustine1xDNA cross-linking
Bendamustine 3-Hydroxyprop-2-yl EsterUp to 100xEnhanced cellular accumulation and apoptosis

Combination Therapies

This compound has been evaluated in combination with other therapeutic agents. A notable study examined its use alongside rituximab in elderly patients with untreated diffuse large B-cell lymphoma. The combination demonstrated a 62% overall response rate and a 53% complete remission rate , indicating its potential as an effective front-line treatment for frail patients .

Long-term Efficacy Studies

The HELIOS trial investigated the combination of bendamustine with ibrutinib for previously treated chronic lymphocytic leukemia patients. The results showed significant improvements in progression-free survival rates when compared to placebo groups . These findings underscore the potential of bendamustine derivatives in enhancing treatment outcomes when used in conjunction with targeted therapies.

Case Studies and Clinical Trials

  • Phase II Study on Elderly Patients : A study involving frail elderly patients with diffuse large B-cell lymphoma reported promising results with bendamustine and rituximab combination therapy. The median progression-free survival was ten months, suggesting that bendamustine esters could be tailored for specific patient demographics .
  • HELIOS Trial : This phase 3 study highlighted the long-term benefits of combining bendamustine with ibrutinib, showing improved survival outcomes and deeper responses in relapsed chronic lymphocytic leukemia patients .

作用机制

Bendamustine 3-Hydroxyprop-2-yl Ester exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cancer cells, causing apoptosis through both apoptotic and non-apoptotic pathways . The esterified form enhances cellular uptake and accumulation, increasing its cytotoxicity compared to the parent compound .

相似化合物的比较

Bendamustine 3-Hydroxyprop-2-yl Ester is compared with other esters of Bendamustine, such as pyrrolidinoethyl ester and other alkylating agents like cyclophosphamide and melphalan. Its uniqueness lies in its higher cytotoxicity and selective targeting of cancer cells . Similar compounds include:

    Pyrrolidinoethyl Ester of Bendamustine: Shows high enrichment in tumor cells.

    Cyclophosphamide: Another alkylating agent used in cancer treatment.

    Melphalan: An alkylating agent with a different mechanism of action.

生物活性

Bendamustine 3-Hydroxyprop-2-yl Ester is a derivative of the alkylating agent bendamustine, which is primarily used in the treatment of hematologic malignancies. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer treatment, and relevant case studies.

This compound exerts its biological effects primarily through alkylation , forming covalent bonds with DNA. This process leads to intra- and inter-strand crosslinks, resulting in DNA damage and subsequent cell death. The compound specifically targets rapidly dividing cancer cells, inducing apoptosis via both apoptotic and non-apoptotic pathways.

Comparative Mechanism with Other Alkylating Agents

CompoundMechanism of ActionPotency Compared to this compound
This compoundAlkylation of DNA leading to crosslinkingHigher potency than Bendamustine Hydrochloride
CyclophosphamideAlkylates DNA, causing strand breaksVaries by cancer type
MelphalanForms crosslinks in DNASimilar mechanism but less selective

Efficacy and Cytotoxicity

Research indicates that this compound demonstrates significantly higher cytotoxicity compared to bendamustine hydrochloride. In vitro studies have shown that it is up to 100 times more effective than its parent compound against various cancer cell lines. This increased potency is attributed to its enhanced cellular accumulation and ability to inhibit organic cation transporters (OCT1 and OCT3), which facilitates greater uptake into tumor cells .

Patient Case Analysis

Two notable case studies provide insight into the clinical application of bendamustine formulations:

  • Case Study 1 : A 71-year-old woman with stage IV low-grade follicular lymphoma was treated with a new formulation of bendamustine. After administration, she experienced significant tumor reduction and manageable side effects, indicating the potential effectiveness of bendamustine derivatives in advanced malignancies .
  • Case Study 2 : A 70-year-old woman with a history of multiple lymphomas received bendamustine as part of her treatment regimen. The patient demonstrated a favorable response, highlighting the compound's utility in patients with refractory disease .

Research Findings

Recent studies have emphasized the dual action of bendamustine as both an alkylating agent and an antimetabolite, which may contribute to its effectiveness in treating resistant cancers. A multicenter study involving 100 patients with rituximab-refractory indolent B-cell lymphoma reported an overall response rate (ORR) of 75% , with a median duration of response (DOR) of 9.2 months .

Pharmacokinetics

Bendamustine is primarily metabolized through hydrolysis to less active metabolites, but it also undergoes oxidative metabolism via cytochrome P450 enzymes, yielding active metabolites that contribute minimally to therapeutic activity due to their lower plasma concentrations .

属性

分子式

C19H27Cl2N3O3

分子量

416.3 g/mol

IUPAC 名称

1-hydroxypropan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

InChI

InChI=1S/C19H27Cl2N3O3/c1-14(13-25)27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3

InChI 键

GLUFCJDGCAYLDQ-UHFFFAOYSA-N

规范 SMILES

CC(CO)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。